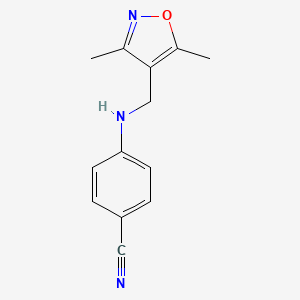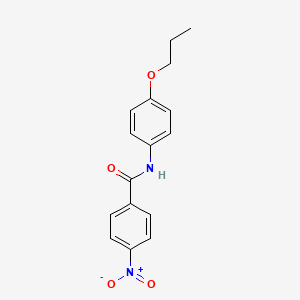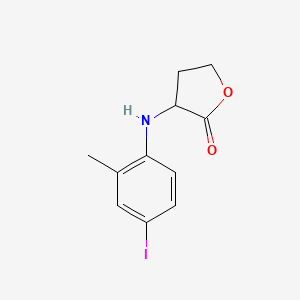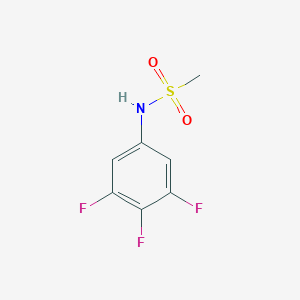
5-bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromine atom at the 5-position, a cyclohexyl group, and a methyl group attached to the nitrogen atom of the carboxamide group at the 3-position of the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide typically involves the following steps:
Bromination: Thiophene is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amidation: The brominated thiophene is then reacted with cyclohexylamine and methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or tetrahydrofuran (THF).
Major Products Formed
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Coupling: Biaryl or diaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Wirkmechanismus
The mechanism of action of 5-bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-N-cyclohexylnicotinamide: Similar structure with a nicotinamide group instead of a thiophene ring.
5-Bromo-N-cyclohexyl-N-methylnicotinamide: Similar structure with a nicotinamide group and an additional methyl group.
Uniqueness
5-Bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C12H16BrNOS |
|---|---|
Molekulargewicht |
302.23 g/mol |
IUPAC-Name |
5-bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C12H16BrNOS/c1-14(10-5-3-2-4-6-10)12(15)9-7-11(13)16-8-9/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
XJEXVEXXDBFHFM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)C2=CSC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)




![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)







